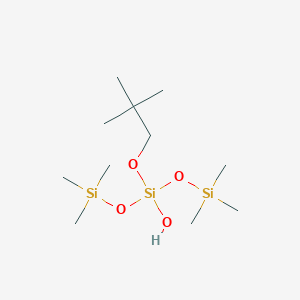
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium is a complex organic compound with a unique structure that includes a cyclopentanone ring and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium typically involves multiple steps. One common method involves the reaction of N,N-dimethylcyclopentanone with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the butynyl group, especially with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted butynyl derivatives.
Scientific Research Applications
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenylprop-2-yn-1-yl)aniline: Similar structure with a phenyl group instead of a cyclopentanone ring.
1,2,4-Triazole-containing compounds: Share the butynyl group but have different heterocyclic structures.
Uniqueness
N-(But-2-yn-1-yl)-N,N-dimethyl-2-oxocyclopentan-1-aminium is unique due to its combination of a cyclopentanone ring and a butynyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88471-92-5 |
|---|---|
Molecular Formula |
C11H18NO+ |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
but-2-ynyl-dimethyl-(2-oxocyclopentyl)azanium |
InChI |
InChI=1S/C11H18NO/c1-4-5-9-12(2,3)10-7-6-8-11(10)13/h10H,6-9H2,1-3H3/q+1 |
InChI Key |
CWDNWKZIZLOOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC[N+](C)(C)C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


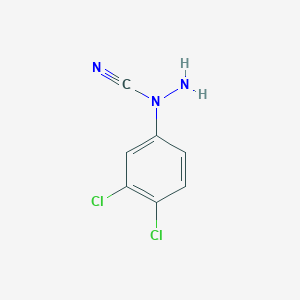

![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
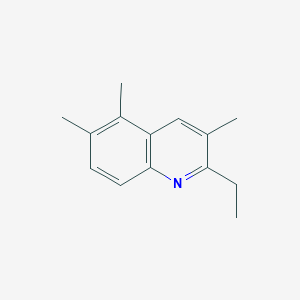
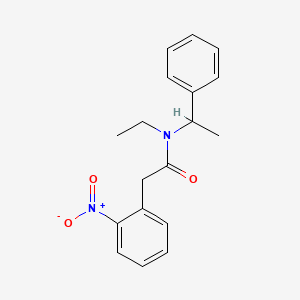

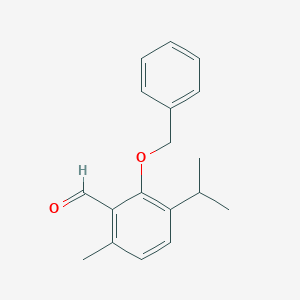

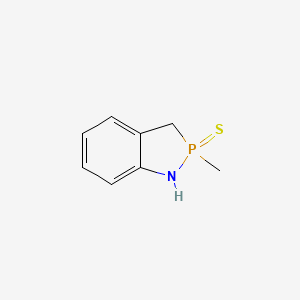
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)

